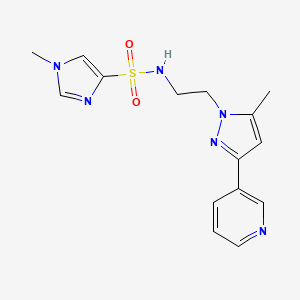

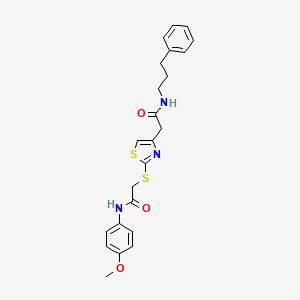

![molecular formula C9H9N3O2 B2911542 Ethyl imidazo[1,2-B]pyridazine-3-carboxylate CAS No. 1420623-75-1](/img/structure/B2911542.png)

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

Overview

Description

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development. The imidazo[1,2-B]pyridazine scaffold is an important heterocyclic nucleus that can provide a variety of bioactive molecules .

Mechanism of Action

Target of Action

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a derivative of the imidazo[1,2-b]pyridazine scaffold, which has been widely studied in drug molecules due to its good biological activity Other imidazo[1,2-b]pyridazine derivatives have been known to target kinases , gamma-hydroxybutyric acid (GHB) binding sites , and IL-17A .

Mode of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can interact with their targets in various ways, such as inhibiting kinase activity or acting as ligands for GHB binding sites .

Biochemical Pathways

Other imidazo[1,2-b]pyridazine derivatives have been known to affect pathways related to inflammation, diabetes, and parasitic infections .

Pharmacokinetics

It’s known that the compound has a molecular weight of 19119 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

Other imidazo[1,2-b]pyridazine derivatives have shown various biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .

Action Environment

It’s known that the compound should be stored at temperatures between 28°c , suggesting that temperature could influence its stability.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-b]pyridazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibition .

Cellular Effects

Imidazo[1,2-b]pyridazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,2-b]pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . This method provides a simple and practical approach to synthesizing 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. Optimization of reaction conditions, purification processes, and quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Industry: It can be used in the development of new materials and as a ligand in coordination chemistry.

Comparison with Similar Compounds

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyridines: These compounds have similar structures but differ in the position of the nitrogen atoms in the ring.

Imidazo[1,2-a]pyrimidines: These compounds also have similar structures and are known for their applications in medicinal chemistry and drug development.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can differ from those of other imidazo-heterocyclic compounds.

Properties

IUPAC Name |

ethyl imidazo[1,2-b]pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKOJJIHJFBXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2911460.png)

![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

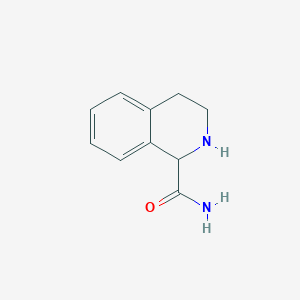

![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)

![2-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2911470.png)

![N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B2911471.png)

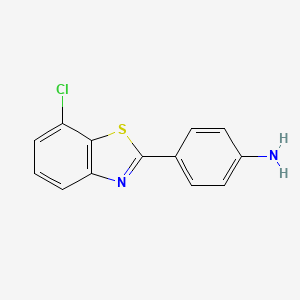

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-1,2-thiazole-5-carboxamide](/img/structure/B2911475.png)

![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)

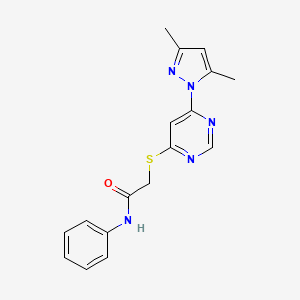

![(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2911479.png)